5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
Scientific Research Applications
Serotonin Receptor Interaction
Research by Kucwaj-Brysz et al. (2018) has shown that derivatives of 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione, particularly those with a hydantoin structure, exhibit significant affinity and selectivity for the serotonin 5-HT7 receptor. This receptor is associated with mood regulation, and these compounds demonstrate potential as antidepressants. The study also explored the influence of chemical modifications on this affinity and selectivity (Kucwaj-Brysz et al., 2018).
Pharmacodynamic and Pharmacokinetic Profiling
A 2020 study by Kucwaj-Brysz et al. examined the pharmacodynamic and pharmacokinetic profiles of MF-8 stereoisomers. MF-8, a compound with a structure similar to this compound, showed potent 5-HT7R ligand properties with antidepressant activity. This study highlighted the importance of stereochemistry in determining both receptor affinity and biological actions (Kucwaj-Brysz et al., 2020).
Computer-Aided Molecular Modeling
In 2018, another study led by Kucwaj-Brysz used computer-aided molecular modeling to analyze the interaction between various hydantoin derivatives and the serotonin 5-HT7 receptor. This approach facilitated the design of new compounds with enhanced affinity and selectivity for this receptor, offering potential in the development of antidepressants (Kucwaj-Brysz et al., 2018).
Structure and Stability Analysis
A study by Sehgal et al. (1994) on a structurally related compound, 5-chloro-3'-(4-fluorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, analyzed its synthesis and structure. This research provides insights into the stability and molecular configuration of such compounds, which is crucial in understanding their potential pharmacological applications (Sehgal et al., 1994).
Electron Delocalization and Reactivity
The study by Hobbs et al. (2010) explored the electron delocalization in N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons. Understanding the electronic properties of these compounds is key to predicting their reactivity and potential use in various scientific applications, including pharmaceuticals (Hobbs et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as gefitinib and pelitinib are known to target theepidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib, a compound with a similar structure, is known to inhibit the egfr tyrosine kinase by binding to its adenosine triphosphate (atp)-binding site . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
Egfr, a potential target of this compound, plays a significant role in various physiological processes in every major organ system, including the cns and cardiovascular, respiratory, metabolic, and urogenital systems .
Result of Action
The inhibition of egfr tyrosine kinase, a potential target of this compound, can lead to the modulation of growth factor signaling, which could have significant effects on cell proliferation and survival .
Action Environment
The action of similar compounds, such as Gefitinib, can be influenced by factors such as genetic mutations in the EGFR
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 4-chloro-3-fluorophenol, a compound structurally similar to the 3-chloro-4-fluorophenyl group in your compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation .
Future Directions
The future directions for research on “5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione” would likely depend on its biological activity and potential applications. For example, compounds containing the 3-chloro-4-fluorophenyl motif have been studied for their potential as inhibitors of tyrosinase, an enzyme involved in melanin production .
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2/c1-10(8(15)13-9(16)14-10)5-2-3-7(12)6(11)4-5/h2-4H,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPYQAJSBOLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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